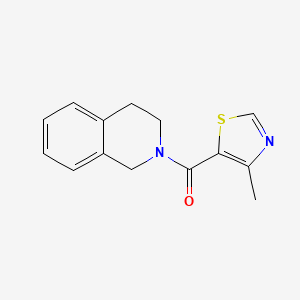
3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone, also known as THIQ, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. THIQ is a derivative of isoquinoline and thiazole, and its chemical structure makes it a promising candidate for drug design.
作用机制
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone is not fully understood, but it is believed to involve modulation of neurotransmitter systems in the brain. 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone has been shown to increase dopamine release in the brain, which may contribute to its potential as a treatment for addiction. 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone has also been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its interaction with the sigma-1 receptor.
Biochemical and Physiological Effects:
3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter systems, regulation of gene expression, and inhibition of cell proliferation. 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone has been shown to increase the expression of genes involved in dopamine signaling and synaptic plasticity, which may contribute to its potential as a treatment for addiction and other psychiatric disorders. 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone has also been shown to inhibit the proliferation of cancer cells in vitro, suggesting potential applications in cancer research.
实验室实验的优点和局限性
3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone has several advantages for use in lab experiments, including its high affinity for various receptors in the brain and its potential therapeutic applications in a variety of fields. However, 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several potential future directions for research on 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone, including:
1. Further studies on the mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone, including its interactions with various receptors in the brain.
2. Development of new derivatives of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone with improved solubility and pharmacokinetic properties.
3. Studies on the potential use of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone as a treatment for addiction, depression, and other psychiatric disorders.
4. Studies on the potential use of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone in cancer research, including its effects on tumor growth and metastasis.
5. Development of new methods for the synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone and its derivatives, with improved yields and purity.
In conclusion, 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone is a promising compound with potential therapeutic applications in a variety of fields. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved properties.
合成方法
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone can be achieved through a multistep process involving the reaction of 2-aminothiazole with various aldehydes, followed by cyclization and reduction steps. The yield of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone can be optimized through careful selection of reaction conditions and purification methods.
科学研究应用
3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and drug discovery. 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone has been shown to have affinity for various receptors in the brain, including the dopamine D2 receptor, the sigma-1 receptor, and the serotonin 5-HT2A receptor. This has led to research on the potential use of 3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone as a treatment for addiction, depression, and other psychiatric disorders.
属性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-10-13(18-9-15-10)14(17)16-7-6-11-4-2-3-5-12(11)8-16/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPDAVWKNLHCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7512353.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7512362.png)
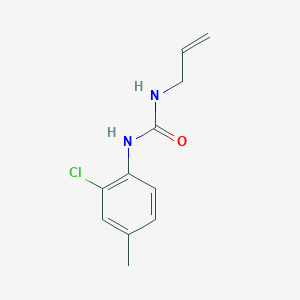
![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)

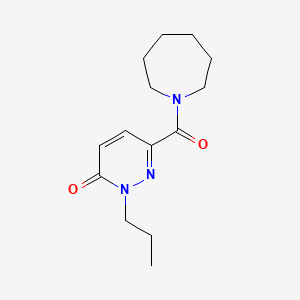
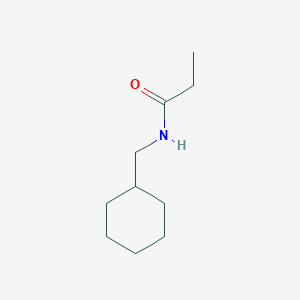
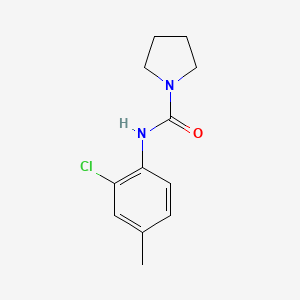
![cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512423.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7512428.png)